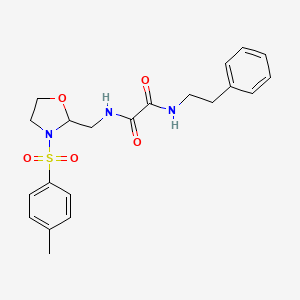

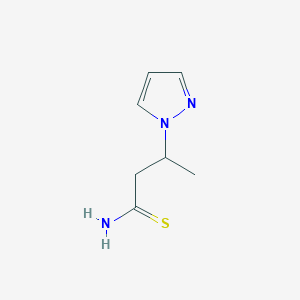

![molecular formula C12H8F3N5S B2502199 3-{5-[2-甲基-4-(三氟甲基)-1,3-噻唑-5-基]-4H-1,2,4-三唑-3-基}吡啶 CAS No. 344262-38-0](/img/structure/B2502199.png)

3-{5-[2-甲基-4-(三氟甲基)-1,3-噻唑-5-基]-4H-1,2,4-三唑-3-基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various heterocyclic compounds incorporating the pyridine moiety has been a subject of interest due to their potential pharmacological properties. In particular, the synthesis of thiazolo-triazolo-pyridine derivatives has been explored through different synthetic pathways. For instance, a new series of thiazolo-triazolo-pyridine derivatives with significant antibacterial and antifungal activity were synthesized from 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile and related compounds . Another study reported the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, which showed cytotoxic activity against human cancer cell lines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy, NMR, LC-MS mass spectrometry, and elemental analysis were employed to confirm the structures of the newly synthesized thiazolo-triazolo-pyridine derivatives . Similarly, the novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were characterized by their spectral data . The presence of the pyridine moiety was indicated by specific signals in the IR spectra and NMR spectra across different studies .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through various reactions. For example, the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with aromatic aldehydes led to the formation of thiazolidinones and Mannich bases with antimicrobial and antitubercular activities . The acylation of heteroaromatic amines was used to synthesize a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives . Additionally, the synthesis of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives containing 1,2,3-triazole moiety was achieved through reactions with hydrazonoyl halides and active methylene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The introduction of the pyridine ring into active compounds has been known to improve their biological or physiological activities . The polymers synthesized with pyridyl groups in the side chain exhibited responsive properties to metal ions and H+, with their fluorescence being quenched upon interaction with transition metal ions such as Co2+, Ni2+, Fe3+, and Ag+ . This indicates the potential of these compounds in chemosensory applications.

科学研究应用

合成和化学性质

- 三唑衍生物的合成:该化合物参与了 1,2,4-三唑及其衍生物的合成。例如,Bayrak 等人 (2009) 描述了类似化合物的各种烷基化衍生物和曼尼希碱衍生物的合成,证明了其在化学合成中的多功能性 (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009)。

- 噻唑烷酮和曼尼希碱的形成:Dave 等人 (2007) 报道了从类似化合物中形成噻唑烷酮和曼尼希碱,表明其在多种化学结构的开发中发挥作用 (Dave, Purohit, Akbari, & Joshi, 2007)。

生物活性

- 抗菌活性:许多研究探索了三唑衍生物的抗菌特性。例如,Abdelriheem、Zaki 和 Abdelhamid (2017) 合成了含有三唑部分的化合物并评估了它们的抗菌活性 (Abdelriheem, Zaki, & Abdelhamid, 2017)。

- 抗氧化特性:Tay 等人 (2022) 合成了吡啶基取代的噻唑基三唑衍生物并评估了它们的抗氧化活性,证明了此类化合物的潜在治疗应用 (Tay, Duran, Kayağil, Yurttaş, Göger, Göger, Demirci, & Demirayak, 2022)。

其他应用

- 缓蚀:与所讨论化合物密切相关的吡啶基取代三唑的席夫碱已被 Ansari、Quraishi 和 Singh (2014) 研究了其作为酸性溶液中低碳钢缓蚀剂的有效性 (Ansari, Quraishi, & Singh, 2014)。

未来方向

属性

IUPAC Name |

2-methyl-5-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-3-2-4-16-5-7/h2-5H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXICLZWLOJGXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NC(=NN2)C3=CN=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

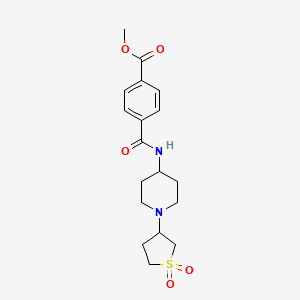

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

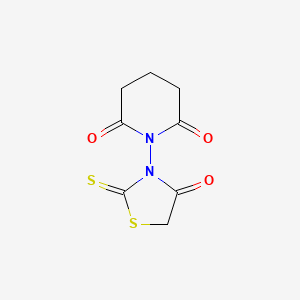

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

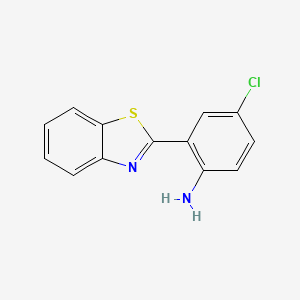

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502130.png)

![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)